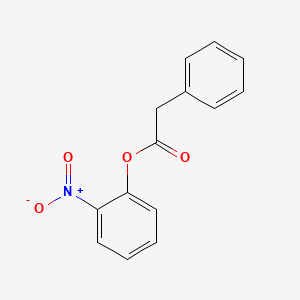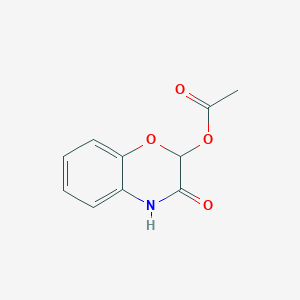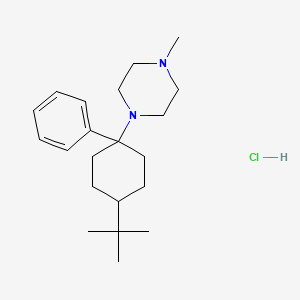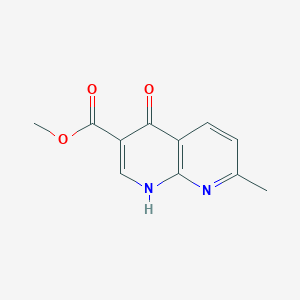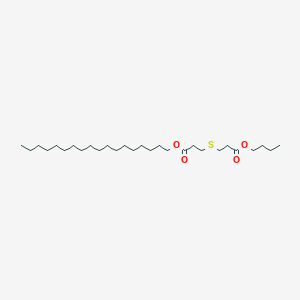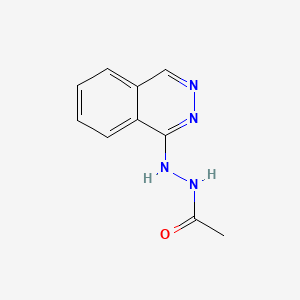
N-Acetylhydralazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylhydralazine is a derivative of hydralazine, a well-known antihypertensive agent. This compound is characterized by the presence of an acetyl group attached to the hydralazine molecule. This compound has been studied for its potential therapeutic applications and its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetylhydralazine can be synthesized through the acetylation of hydralazine. The process typically involves the reaction of hydralazine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydralazine molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through recrystallization or chromatography techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylhydralazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound back to hydralazine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Hydralazine.
Substitution: Various substituted hydralazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its antihypertensive properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
N-Acetylhydralazine exerts its effects primarily through the inhibition of prolyl hydroxylase enzymes, leading to the stabilization of hypoxia-inducible factor-1 (HIF-1). This stabilization promotes the expression of genes involved in angiogenesis and vascular protection. The compound also affects calcium signaling pathways in vascular smooth muscle cells, contributing to its vasodilatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydralazine: The parent compound, primarily used as an antihypertensive agent.
N-Acetylcysteine: Another acetylated compound with antioxidant properties.
N-Acetyltransferase Substrates: Compounds that undergo acetylation by N-acetyltransferase enzymes.
Uniqueness
N-Acetylhydralazine is unique due to its dual role in both inhibiting prolyl hydroxylase and affecting calcium signaling pathways. This dual mechanism provides a broader range of therapeutic effects compared to hydralazine alone. Additionally, the acetylation enhances its stability and bioavailability, making it a more effective therapeutic agent.
Eigenschaften
CAS-Nummer |
22758-68-5 |
|---|---|
Molekularformel |
C10H10N4O |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
N'-phthalazin-1-ylacetohydrazide |
InChI |
InChI=1S/C10H10N4O/c1-7(15)12-14-10-9-5-3-2-4-8(9)6-11-13-10/h2-6H,1H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
YQUVBMKWVZWZED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NNC1=NN=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)


